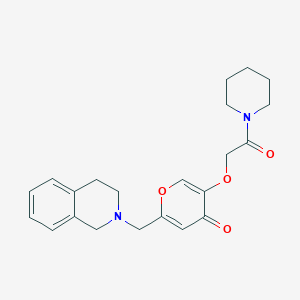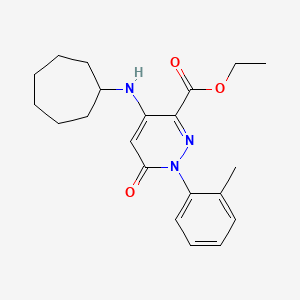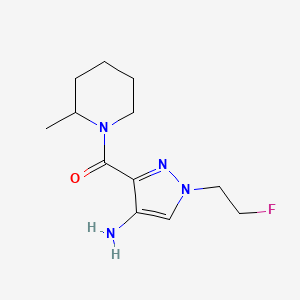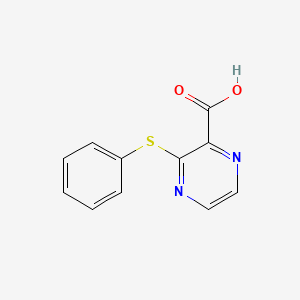![molecular formula C19H15F3N2O4S2 B2527130 3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide CAS No. 1116082-68-8](/img/structure/B2527130.png)
3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15F3N2O4S2 and its molecular weight is 456.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of compounds structurally related to "Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate." For instance, studies on novel 1,2,4-triazole derivatives, which include structurally related compounds, have shown significant antimicrobial activities against various microorganisms. This suggests a potential application in developing new antimicrobial agents (Bektaş et al., 2007; Patel & Patel, 2010).
Synthesis of Novel Compounds
The synthesis of novel compounds using "Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" as a precursor or structural inspiration has been extensively researched. This includes the development of compounds with enhanced receptor binding affinities and potential therapeutic applications in treating various disorders (Horchler et al., 2007; Ullah & Altaf, 2014).
Receptor Modulators
Research into receptor modulators has identified compounds structurally related to "Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" as potential modulators of various receptors, indicating applications in neuropharmacology and as therapeutic agents for neurological disorders (Lacivita et al., 2009; Vangveravong et al., 2011).
将来の方向性
The future directions for research on this compound could involve further investigation of its therapeutic potential, given the interest in related compounds for their affinity to alpha1-adrenergic receptors . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
作用機序
Target of Action
The primary target of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, three different α1-AR subtypes, namely α1A-, α1B- and α1D-ARs, have been cloned and characterized . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate acts as an antagonist to the alpha1-adrenergic receptors . This means that it binds to these receptors and blocks their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The blockade of alpha1-adrenergic receptors by Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate affects the signaling pathways downstream of these receptors. This results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
The antagonistic action of Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate on alpha1-adrenergic receptors results in the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain types of urinary disorders .
特性
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4S2/c1-24(30(26,27)15-5-3-2-4-6-15)16-11-12-29-17(16)18(25)23-13-7-9-14(10-8-13)28-19(20,21)22/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJLQHYELTMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)
![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)


![2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)
![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}urea](/img/structure/B2527063.png)

![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)


![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)
